molecular formula C11H23ClN2O2 B598132 tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1203274-95-6

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B598132
CAS No.: 1203274-95-6
M. Wt: 250.767
InChI Key: UTFFBNCKEZSWAK-UHFFFAOYSA-N
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Description

Scientific Research Applications

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261 and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

The synthesis of tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-ethylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 2-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFFBNCKEZSWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662447
Record name tert-Butyl 2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203274-95-6
Record name tert-Butyl 2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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